molecular formula C21H33N3O B14986905 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide

Cat. No.: B14986905
M. Wt: 343.5 g/mol
InChI Key: JYRIPMXRMMSSOW-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide is a complex organic compound that features a piperazine ring, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide typically involves multiple steps. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and parallel synthesis can also be employed to identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-4-methylbenzamide

InChI

InChI=1S/C21H33N3O/c1-3-23-13-15-24(16-14-23)21(11-5-4-6-12-21)17-22-20(25)19-9-7-18(2)8-10-19/h7-10H,3-6,11-17H2,1-2H3,(H,22,25)

InChI Key

JYRIPMXRMMSSOW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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